molecular formula C19H20F2N8O4S2 B1230540 7-{2-[5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDO}-3-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID

7-{2-[5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDO}-3-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID

Cat. No.: B1230540
M. Wt: 526.5 g/mol
InChI Key: NGEHZQYUQUZTQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[[2-[5-cyclopropyl-3-(difluoromethyl)-1-pyrazolyl]-1-oxoethyl]amino]-3-[[(1-methyl-5-tetrazolyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a cephalosporin.

Scientific Research Applications

Synthesis and Characterization

Synthesis Approaches and Characterization of Cephalosporin Derivatives Cephalosporin derivatives, closely related to the compound , have been synthesized and characterized extensively in various studies. For instance, Blau et al. (2008) reported the synthesis of new cephalosporin derivatives, focusing on their NMR characterization, which is crucial for understanding the compound's structure and potential applications (Blau et al., 2008). Similarly, Deng Fu-li (2007) synthesized Benzhydryl cephalosporin derivatives and provided insights into their structural aspects (Deng Fu-li, 2007). These studies contribute to a deeper understanding of the synthesis and structural properties of cephalosporin derivatives.

Molecular Structure and Spectroscopic Analysis

Vibrational Spectroscopic and Hyperpolarizability Studies In the realm of molecular structure and spectroscopic analysis, Ramalingam et al. (2011) conducted a comprehensive study on the vibrational spectra of a cephalosporin derivative, revealing insights into its molecular structure and nonlinear optical behavior (Ramalingam et al., 2011). This work underscores the significance of cephalosporin derivatives in the field of spectroscopy and materials science.

Antibacterial and Antifungal Properties

Evaluation of Antibacterial and Antifungal Activities The antibacterial and antifungal properties of cephalosporin derivatives have been a major area of focus. Sharma et al. (2010) synthesized various cephalosporin derivatives and evaluated their efficacy against bacteria and fungi, highlighting the potential of these compounds in pharmaceutical applications (Sharma et al., 2010).

Pharmaceutical Formulation and Drug Delivery

Production and Characterization of Cephalosporin Antibiotic Crystals Machiya et al. (2008) researched the production of spherical agglomerates of cephalosporin antibiotic crystals, which is vital for developing effective drug formulations (Machiya et al., 2008). This study contributes to our understanding of drug delivery systems involving cephalosporin derivatives.

Properties

Molecular Formula

C19H20F2N8O4S2

Molecular Weight

526.5 g/mol

IUPAC Name

7-[[2-[5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C19H20F2N8O4S2/c1-27-19(23-25-26-27)35-7-9-6-34-17-13(16(31)29(17)14(9)18(32)33)22-12(30)5-28-11(8-2-3-8)4-10(24-28)15(20)21/h4,8,13,15,17H,2-3,5-7H2,1H3,(H,22,30)(H,32,33)

InChI Key

NGEHZQYUQUZTQF-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C(=CC(=N4)C(F)F)C5CC5)SC2)C(=O)O

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C(=CC(=N4)C(F)F)C5CC5)SC2)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-{2-[5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDO}-3-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Reactant of Route 2
Reactant of Route 2
7-{2-[5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDO}-3-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Reactant of Route 3
Reactant of Route 3
7-{2-[5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDO}-3-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Reactant of Route 4
Reactant of Route 4
7-{2-[5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDO}-3-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Reactant of Route 5
Reactant of Route 5
7-{2-[5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDO}-3-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Reactant of Route 6
Reactant of Route 6
7-{2-[5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDO}-3-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID

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